Wismut(III)-oxidfluorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bismuth oxyfluoride has a wide range of scientific research applications:

Chemistry: It is used as a photocatalyst for the degradation of organic pollutants and the conversion of carbon dioxide.

Biology and Medicine:

Wirkmechanismus

Target of Action

Bismuth oxyfluoride (BiOF) primarily targets photocatalytic applications . It is a semiconductor that has been used for environmental remediation-based photocatalytic applications . The compound’s primary targets are organic pollutants, which it degrades into non-toxic products .

Mode of Action

Bismuth oxyfluoride interacts with its targets through a process known as photocatalysis . Under the irradiation of visible light or UV light, oxygen in the air is directly used as an oxidant under normal reaction conditions, and organic pollutants in wastewater can be degraded into H2O and CO2 . This process is facilitated by the unique layered structure and superior photocatalytic activity of BiOF .

Biochemical Pathways

The biochemical pathway involved in the action of BiOF is the photocatalytic degradation pathway . In this pathway, BiOF absorbs light energy to generate electron-hole pairs. These pairs then participate in redox reactions that lead to the degradation of organic pollutants into non-toxic products .

Pharmacokinetics

The bioavailability of biof in a given system can be influenced by factors such as its synthesis method and the presence of dopants or surface modifications .

Result of Action

The result of BiOF’s action is the degradation of organic pollutants into non-toxic products . This makes it an effective tool for environmental remediation, particularly in the treatment of wastewater . Additionally, BiOF exhibits unique functionalities inherent to their high two-dimensional anisotropies and single-crystalline natures .

Action Environment

The action, efficacy, and stability of BiOF can be influenced by various environmental factors. For instance, the photocatalytic activity of BiOF can be affected by the intensity and wavelength of the light source . Additionally, the presence of certain gases in the reaction environment, such as O2 and CF4, can influence the composition and crystallization of BiOF films .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bismuth oxyfluoride can be synthesized through various methods. One common approach involves the homogeneous precipitation reactions at elevated temperatures. For instance, uniform cubic bismuth oxyfluoride particles can be prepared by reacting bismuth nitrate with sodium tetrafluoroborate in polyol-based solvents at 120°C . The nature of the solvent and the heating mode (conventional or microwave-assisted) significantly affect the morphology and crystallinity of the resulting particles .

Industrial Production Methods: In industrial settings, bismuth oxyfluoride films can be deposited using reactive magnetron sputtering in different gas mixtures of argon, oxygen, and carbon tetrafluoride. The composition and properties of the films can be tuned by adjusting the reactive gas ratio and the target applied power .

Analyse Chemischer Reaktionen

Types of Reactions: Bismuth oxyfluoride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its photocatalytic reactions, where it can degrade organic pollutants under light irradiation .

Common Reagents and Conditions: In photocatalytic applications, bismuth oxyfluoride is often used in the presence of light and water. The presence of oxygen defects and the ratio of oxygen to fluorine in the compound can influence its photocatalytic activity .

Major Products: The major products formed from the photocatalytic reactions of bismuth oxyfluoride include degraded organic compounds and oxygen .

Vergleich Mit ähnlichen Verbindungen

- Bismuth Oxychloride

- Bismuth Oxybromide

- Bismuth Oxyiodide

Comparison: Bismuth oxyfluoride is unique among bismuth-based compounds due to the presence of fluorine, which imparts distinctive chemical properties. Unlike bismuth oxychloride, oxybromide, and oxyiodide, bismuth oxyfluoride has a higher band gap, making it more suitable for specific photocatalytic applications .

Eigenschaften

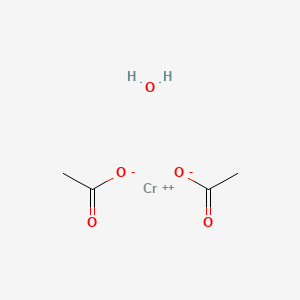

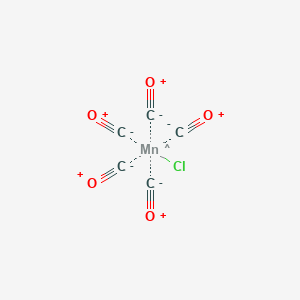

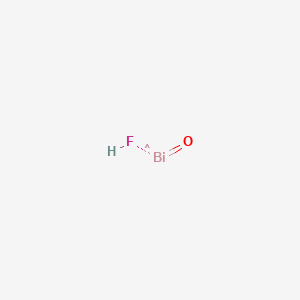

InChI |

InChI=1S/Bi.FH.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKECHSVSVQOKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Bi].F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

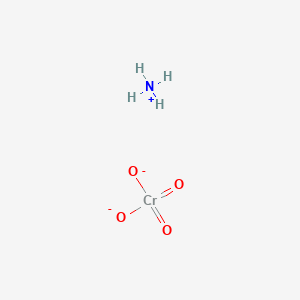

Molecular Formula |

BiFHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314407 | |

| Record name | Bismuthine, fluorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [Chem Service MSDS] | |

| Record name | Bismuth oxyfluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13520-72-4 | |

| Record name | Bismuthine, fluorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the basic chemical formula for bismuth oxyfluoride?

A1: Bismuth oxyfluoride can be represented by the general formula BiOxF3-2x, where 'x' can vary, leading to different stoichiometries and properties. []

Q2: What are some common morphologies observed in synthesized bismuth oxyfluoride materials?

A2: Research has demonstrated the synthesis of bismuth oxyfluoride in various morphologies, including nanosheets, nanorods, and cubic or octahedral particles. The choice of synthesis route, including the solvent and heating method, influences the final morphology. [, ]

Q3: How does the presence of oxygen influence the electrochemical activity of bismuth fluoride in lithium-ion batteries?

A3: Studies indicate that even a relatively small amount of oxygen substitution in bismuth fluoride can significantly enhance its electrochemical activity. While bismuth fluoride (BiF3) is expected to undergo conversion to bismuth metal (Bi°) and lithium fluoride (LiF) during lithiation, bismuth oxyfluorides (BiOF, BiO0.5F2) demonstrate a more complex reaction pathway. These oxyfluorides are reduced to Bi°, lithium oxide (Li2O), and LiF, suggesting the oxygen content plays a crucial role in the conversion mechanism. []

Q4: Can bismuth oxyfluoride exist in different crystalline structures?

A4: Yes, bismuth oxyfluoride can adopt different crystal structures. For example, α-BiF3 and α-BiOyF3-2y are two distinct phases observed in the synthesis of bismuth fluoride and bismuth oxyfluoride, respectively. []

Q5: What are the promising applications of bismuth oxyfluoride materials?

A5: Bismuth oxyfluorides are being explored for their potential in diverse fields. These include their use as photocatalysts for environmental remediation [], electrode materials in lithium-ion batteries and lithium-air batteries [, ], and nonlinear optical materials. [, , ]

Q6: How do the optical properties of bismuth oxyfluoride make it suitable for photocatalysis?

A6: Bismuth oxyfluorides, specifically BiOF, exhibit a wide band gap, making them responsive to UV light. This property is beneficial for photocatalytic applications as it allows the material to absorb UV light and generate electron-hole pairs, which can then participate in redox reactions to degrade pollutants. [, ]

Q7: How can the photocatalytic activity of bismuth oxyfluoride be further enhanced?

A7: Various strategies have been explored to enhance the photocatalytic activity of bismuth oxyfluoride. One approach involves the creation of nanocomposites, such as bismuth oxyfluoride/bismuth oxyiodide/graphitic carbon nitride, which can improve charge separation and enhance visible-light absorption. [, ]

Q8: What makes bismuth oxyfluoride a potential candidate for electrode materials?

A8: The unique conversion reaction mechanism observed in bismuth oxyfluoride, where it forms Bi°, Li2O, and LiF during lithiation, makes it a promising candidate for electrode materials in lithium-ion batteries. This conversion reaction offers the potential for high energy densities. [, , , ]

Q9: How does the incorporation of graphene affect the performance of bismuth oxyfluoride in energy storage applications?

A9: Incorporating graphene into bismuth oxyfluoride electrodes has been shown to enhance their performance. Specifically, graphene sheets can improve the electronic conductivity of the composite material. Studies using genetically engineered M13 viruses to stabilize and distribute graphene sheets within bismuth oxyfluoride cathodes have demonstrated increased conductivity and improved lithium-ion battery performance. [, ]

Q10: What computational methods are used to study bismuth oxyfluoride materials?

A10: Researchers utilize various computational chemistry tools to investigate bismuth oxyfluoride. These include density functional theory (DFT) calculations to study electronic structures and optical properties, as well as molecular dynamics simulations to understand ion transport within these materials. [, , , , ]

Q11: How does the structure of bismuth oxyfluoride influence its second-harmonic generation (SHG) response?

A11: The SHG response of bismuth oxyfluoride is closely tied to its crystal structure. Non-centrosymmetric structures, such as those observed in certain bismuth oxyfluoride compositions, are known to exhibit SHG activity. The alignment of structural units within the crystal lattice and the presence of polarizable lone pairs on bismuth ions contribute to their SHG efficiency. [, , , ]

Q12: What are the challenges associated with the stability of bismuth oxyfluoride materials?

A12: While bismuth oxyfluorides hold promise in various applications, their stability under different operating conditions, especially in electrochemical systems, requires careful consideration. [, , ]

Q13: How can the stability of bismuth oxyfluoride be improved for practical applications?

A13: Research is ongoing to improve the stability and performance of bismuth oxyfluoride materials. This includes optimizing synthesis methods, controlling particle size and morphology, and developing composite materials with enhanced stability and conductivity. [, , , ]

Q14: Are there any environmental concerns regarding the use and disposal of bismuth oxyfluoride materials?

A14: The environmental impact of bismuth oxyfluoride is an area that requires further investigation. Research on the ecotoxicological effects, biodegradability, and potential leaching of bismuth or fluoride ions from these materials is crucial for ensuring their safe and sustainable use. Life cycle assessments and the development of appropriate recycling and waste management strategies are also important considerations. [, ]

Q15: What analytical techniques are employed to characterize bismuth oxyfluoride?

A15: A range of analytical techniques is used to characterize bismuth oxyfluoride materials. These include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological studies, X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical state analysis, and Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy for vibrational analysis. [, , , , ]

Q16: How is the quality of synthesized bismuth oxyfluoride materials controlled?

A16: Quality control measures for bismuth oxyfluoride involve careful monitoring of synthesis parameters, such as temperature, reaction time, and precursor concentrations. The use of standardized protocols and validated analytical methods is crucial for ensuring batch-to-batch reproducibility and material quality. []

Q17: What are some of the key research infrastructure and resources needed to advance bismuth oxyfluoride research?

A17: Advancements in bismuth oxyfluoride research rely on access to specialized equipment and facilities, including those for materials synthesis and characterization, electrochemical testing, and computational modeling. Collaboration between research groups with expertise in chemistry, materials science, and engineering is crucial for driving innovation in this field. [, ]

Q18: What are the future directions and challenges in bismuth oxyfluoride research?

A18: Future research in bismuth oxyfluoride will likely focus on addressing existing challenges and exploring new avenues for application. Key areas include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.